

2,5-Dimethylmorpholine CAS number and structure

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Compound of Interest

Compound Name: 2,5-Dimethylmorpholine

Cat. No.: B1593661

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An In-Depth Technical Guide to **2,5-Dimethylmorpholine**: Structure, Properties, and Applications

Introduction

2,5-Dimethylmorpholine is a heterocyclic organic compound featuring a morpholine ring substituted with two methyl groups at the 2 and 5 positions.^[1] As a chiral, substituted morpholine, it serves as a valuable building block in organic synthesis and holds significant interest for researchers in medicinal chemistry and drug development. The spatial arrangement of its methyl groups gives rise to distinct stereoisomers, each with unique properties and potential biological activities. The morpholine scaffold itself is a recognized pharmacophore, present in numerous therapeutic agents due to its favorable physicochemical properties that can enhance drug-like characteristics.^[2]

This guide provides a comprehensive technical overview of **2,5-Dimethylmorpholine**, designed for researchers, scientists, and drug development professionals. It delves into the compound's stereoisomerism, physicochemical properties, synthesis strategies, spectroscopic characterization, and applications, with a focus on its relevance in modern chemical and pharmaceutical research.

Chemical Identity and Stereoisomerism

The core structure of **2,5-Dimethylmorpholine** consists of a saturated six-membered ring containing an oxygen atom and a nitrogen atom at opposite positions. The presence of two

stereocenters at the C2 and C5 positions results in the existence of two diastereomers: cis and trans. Each of these diastereomers is chiral and exists as a pair of enantiomers.

- **Trans Isomers:** The methyl groups are on opposite sides of the morpholine ring plane. This configuration includes the (2R,5R) and (2S,5S) enantiomers.
- **Cis Isomers:** The methyl groups are on the same side of the morpholine ring plane. This configuration includes the (2R,5S) and (2S,5R) enantiomers.

The specific stereoisomer used is often critical in drug development, as biological targets like enzymes and receptors are chiral. For instance, in the development of mTOR inhibitors, the precise stereochemistry of the dimethylmorpholine moiety plays a crucial role in binding affinity and selectivity.^[2]

Caption: Stereoisomers of **2,5-Dimethylmorpholine**.

CAS Registry Numbers

The various forms of **2,5-Dimethylmorpholine** are registered under different CAS numbers, which is critical for sourcing the correct material.

Compound Name	CAS Number	Isomeric Form
2,5-Dimethylmorpholine	106-56-9	Mixture of isomers or unspecified
trans-2,5-Dimethylmorpholine	67804-27-7	Racemic trans mixture
cis-2,5-Dimethylmorpholine	68043-56-1	Racemic cis mixture
(2S,5S)-2,5-Dimethylmorpholine	1258277-12-1	Enantiopure trans isomer
(2R,5S)-2,5-Dimethylmorpholine	1130053-86-9	Enantiopure cis isomer

Physicochemical Properties

The physical and chemical properties of **2,5-Dimethylmorpholine** are essential for its application in experimental work, influencing solvent choice, reaction conditions, and purification methods. The compound is typically a colorless to pale yellow liquid with a characteristic amine-like odor.[\[1\]](#)

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₃ NO	[3] [4]
Molecular Weight	115.17 g/mol	[3] [4] [5]
Boiling Point	145-151 °C	[4] [6]
Density	~0.862 g/cm ³	[6]
Flash Point	~50.1 °C	[6]
pKa (Predicted)	9.07 ± 0.60	[6]
LogP	0.712	[6]
Appearance	Colorless to pale yellow liquid	[1] [7]

Synthesis and Mechanistic Considerations

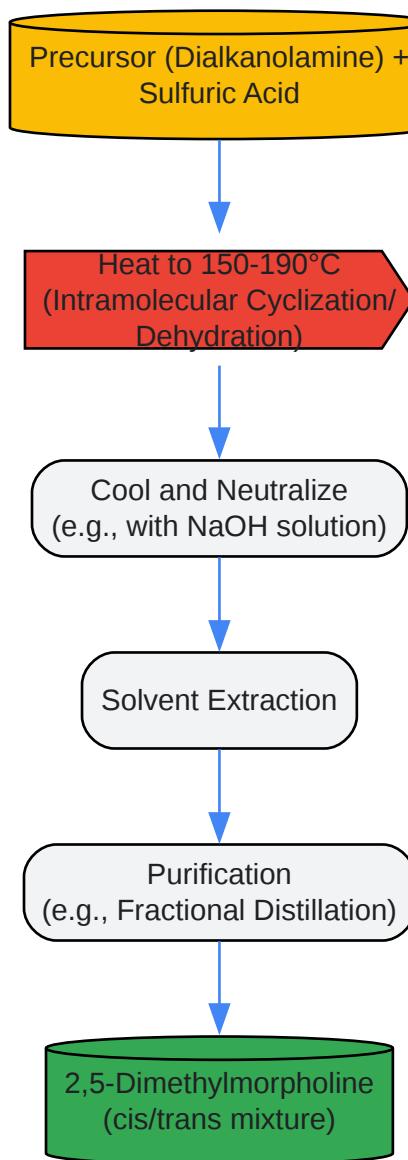
The synthesis of substituted morpholines, including **2,5-dimethylmorpholine**, is most commonly achieved through the acid-catalyzed cyclodehydration of a corresponding dialkanolamine. For the related compound cis-2,6-dimethylmorpholine, a well-established industrial process involves the cyclization of diisopropanolamine in the presence of sulfuric acid.[\[8\]](#) A similar strategy can be envisioned for **2,5-dimethylmorpholine**, starting from the appropriate amino alcohol precursor.

The choice of catalyst and reaction conditions, such as temperature, is critical as it influences not only the reaction rate but also the diastereoselectivity (the ratio of cis to trans isomers). The mechanism involves the protonation of the hydroxyl groups by the acid, followed by intramolecular nucleophilic attack by the amine to form the morpholine ring, with the elimination of water.

General Experimental Protocol for Synthesis

While a specific, validated protocol for **2,5-dimethylmorpholine** is not detailed in the provided search results, a general procedure adapted from analogous syntheses is outlined below. This protocol serves as a conceptual framework.

- Reaction Setup: A suitable dialkanolamine precursor is added to a reaction vessel equipped with a stirrer, thermometer, and condenser.
- Catalyst Addition: A strong acid, such as sulfuric acid, is carefully added to the reaction mixture. This step is highly exothermic and may require cooling.
- Cyclization: The mixture is heated to a temperature typically ranging from 150°C to 190°C to drive the dehydration and ring-closure reaction.^[8]
- Neutralization: After cooling, the reaction mixture is carefully neutralized with a strong base (e.g., NaOH) to quench the acid and liberate the free amine.
- Extraction & Workup: The product is extracted from the aqueous mixture using an appropriate organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified, typically by fractional distillation, to yield the desired **2,5-dimethylmorpholine**. Isomer separation may require more advanced techniques like chromatography if a specific stereoisomer is desired.



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Caption: General workflow for acid-catalyzed morpholine synthesis.

Spectroscopic Analysis and Characterization

Characterization of **2,5-Dimethylmorpholine** relies on standard spectroscopic techniques to confirm its structure and purity.

- **Infrared (IR) Spectroscopy:** The IR spectrum provides key information about the functional groups present. The NIST reference spectrum for **2,5-dimethylmorpholine** shows

characteristic peaks corresponding to C-H stretching, N-H stretching (if not N-substituted), and the prominent C-O-C (ether) stretching vibrations.[4]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are essential for confirming the carbon skeleton and the stereochemical arrangement of the methyl groups. The chemical shifts and coupling constants of the protons on the ring and the methyl groups differ between the cis and trans isomers. Published ^{13}C NMR data exists and can be used as a reference for structural confirmation.[9]
- Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, which should correspond to an exact mass of approximately 115.10 Da.[5]

Core Applications in Research and Drug Development

2,5-Dimethylmorpholine and its derivatives are primarily utilized as intermediates and building blocks in organic synthesis and medicinal chemistry.[1]

- Medicinal Chemistry: The morpholine ring is a privileged scaffold in drug design, often incorporated to improve properties like aqueous solubility, metabolic stability, and CNS penetration.[2] Chiral morpholines like the 2,5-dimethyl derivative are particularly valuable for creating stereochemically defined drug candidates. For example, morpholine-based thiazoles have been investigated as potent inhibitors of carbonic anhydrase II, an enzyme linked to various diseases.[10]
- Asymmetric Synthesis: Chiral morpholines can act as chiral auxiliaries or ligands in asymmetric synthesis, helping to control the stereochemical outcome of a reaction. The fixed, chair-like conformation of the morpholine ring and the defined stereocenters can effectively direct the approach of reagents.[2]
- Catalysis and Polymerization: Due to its basic nitrogen atom, **2,5-dimethylmorpholine** can function as a base catalyst in various organic reactions. It has also been explored as a mechanistic probe and component in polymerization processes.[1][11]

Safety, Handling, and Storage Protocols

2,5-Dimethylmorpholine is a hazardous chemical and requires strict safety protocols. It is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[5] [9][12] It can cause severe skin burns and serious eye damage.[5]

Recommended Handling Procedures

- Ventilation: All work should be conducted in a well-ventilated chemical fume hood.[12]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[13][14]
- Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment and take precautionary measures against static discharge.[15]
- First Aid:
 - Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[14]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[13]
 - Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[12]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area. The storage area should be locked or accessible only to authorized personnel. Keep away from incompatible materials such as strong oxidizing agents and acids.[12][15] Some suppliers recommend refrigerated storage.[12][16]

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